molecular formula C15H25N B253528 N-(2,6-ditert-butylphenyl)-N-methylamine

N-(2,6-ditert-butylphenyl)-N-methylamine

Cat. No. B253528
M. Wt: 219.37 g/mol
InChI Key: DXGLLLZYVFJGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-ditert-butylphenyl)-N-methylamine, also known as DTBM-MeA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a tertiary amine that contains two bulky t-butyl groups attached to a phenyl ring, which makes it a highly sterically hindered molecule. This characteristic makes it an ideal candidate for studying the effects of steric hindrance on chemical reactions and biological processes.

Mechanism of Action

N-(2,6-ditert-butylphenyl)-N-methylamine is a tertiary amine that can act as a nucleophile in chemical reactions. Its steric hindrance makes it a selective nucleophile, reacting only with certain electrophiles that can fit into its bulky environment. This selectivity makes it a valuable tool in synthetic organic chemistry.
Biochemical and Physiological Effects:
N-(2,6-ditert-butylphenyl)-N-methylamine has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be a non-toxic compound that can be safely handled in a laboratory setting.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,6-ditert-butylphenyl)-N-methylamine in lab experiments include its high purity, selectivity, and non-toxic nature. Its limitations include its high cost and limited availability.

Future Directions

1. Investigating the use of N-(2,6-ditert-butylphenyl)-N-methylamine as a ligand in catalysis reactions.
2. Studying the effects of steric hindrance on protein-protein interactions using N-(2,6-ditert-butylphenyl)-N-methylamine as a probe.
3. Developing new synthetic methods using N-(2,6-ditert-butylphenyl)-N-methylamine as a reagent.
4. Investigating the use of N-(2,6-ditert-butylphenyl)-N-methylamine in drug discovery and development.
5. Exploring the potential applications of N-(2,6-ditert-butylphenyl)-N-methylamine in materials science and nanotechnology.
In conclusion, N-(2,6-ditert-butylphenyl)-N-methylamine is a valuable compound that has been widely used in scientific research due to its unique properties. Its steric hindrance makes it a selective nucleophile that can be used in a variety of applications in synthetic organic chemistry, organometallic chemistry, and biochemical and biophysical studies. Further research is needed to explore its potential applications in catalysis, drug discovery, and materials science.

Synthesis Methods

N-(2,6-ditert-butylphenyl)-N-methylamine can be synthesized through a multi-step process involving the reaction of 2,6-ditert-butylphenyl lithium with N-methylformamide followed by a reductive amination step using sodium triacetoxyborohydride. This method yields high purity N-(2,6-ditert-butylphenyl)-N-methylamine with a yield of approximately 70%.

Scientific Research Applications

N-(2,6-ditert-butylphenyl)-N-methylamine has been used in a variety of scientific research applications, including:
1. As a ligand in organometallic chemistry studies to investigate the effects of steric hindrance on metal-ligand interactions.
2. As a reagent in synthetic organic chemistry to selectively protect or deprotect functional groups in complex molecules.
3. As a probe in biochemical and biophysical studies to investigate the structure and function of proteins and nucleic acids.

properties

Product Name

N-(2,6-ditert-butylphenyl)-N-methylamine

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

2,6-ditert-butyl-N-methylaniline

InChI

InChI=1S/C15H25N/c1-14(2,3)11-9-8-10-12(13(11)16-7)15(4,5)6/h8-10,16H,1-7H3

InChI Key

DXGLLLZYVFJGHX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC

Origin of Product

United States

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